Home > Products > Screening Compounds P54936 > [(2R,3R,4R,5R,6R)-6-[[(2R,3R,4Z,6Z,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-9,13-dimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid
[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4Z,6Z,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-9,13-dimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid -

[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4Z,6Z,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-9,13-dimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid

Catalog Number: EVT-12484078
CAS Number:
Molecular Formula: C56H91NO25
Molecular Weight: 1178.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound [(2R,3R,4R,5R,6R)-6-[[(2R,3R,4Z,6Z,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-9,13-dimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate; (2R,3R)-2,3-dihydroxybutanedioic acid is a complex organic molecule with significant biological and chemical properties. This article will explore its classification, synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications.

Source and Classification

This compound can be classified as a glycoside, specifically a derivative of tartaric acid (also known as (2R,3R)-2,3-dihydroxybutanedioic acid). Tartaric acid is a naturally occurring dicarboxylic acid primarily found in grapes and plays a crucial role in winemaking. The structure of the compound indicates it is likely involved in biochemical pathways or has pharmacological significance due to its stereochemistry and functional groups.

Synthesis Analysis

Methods

The synthesis of this compound can be approached through various organic synthesis techniques. Key methods include:

  1. Multi-step Synthesis: Involves the sequential addition of functional groups and the formation of carbon-carbon bonds.
  2. Enzymatic Synthesis: Utilizing enzymes to catalyze specific reactions that yield the desired stereochemistry.
  3. Chemical Modifications: Starting from simpler sugars or organic acids and modifying them through acylation or alkylation reactions.

Technical Details

The synthesis may require protecting groups to maintain the integrity of functional groups during reaction steps. For instance:

  • Protecting hydroxyl groups during acylation.
  • Using selective reduction techniques to achieve specific stereochemical outcomes.
Molecular Structure Analysis

Structure

The molecular structure of this compound is intricate due to multiple chiral centers and functional groups. The presence of:

  • Multiple hydroxyl (-OH) groups.
  • Ether linkages.
  • An acetamido group.

This complexity suggests potential interactions with biological systems and influences its solubility and reactivity.

Data

The molecular formula is derived from the combination of its components:

C30H51N1O18C_{30}H_{51}N_{1}O_{18}

This formula indicates a high degree of oxygenation typical for compounds derived from carbohydrates or their derivatives.

Chemical Reactions Analysis

Reactions

The compound is likely to undergo various chemical reactions including:

  1. Hydrolysis: Breaking down into simpler sugars or acids in aqueous environments.
  2. Esterification: Reacting with alcohols to form esters.
  3. Oxidation-reduction: Depending on the functional groups present.

Technical Details

Specific reaction conditions such as pH and temperature will significantly influence the outcome of these reactions. For example:

  • Acidic conditions may favor hydrolysis.
  • Basic conditions may promote esterification.
Mechanism of Action

Process

The mechanism by which this compound exerts its biological effects likely involves:

  1. Enzyme Interaction: Acting as a substrate or inhibitor for specific enzymes.
  2. Receptor Binding: Potentially interacting with cellular receptors influencing metabolic pathways.

Data

Research into similar compounds suggests that structural features like hydroxyl groups are critical for binding affinity and biological activity.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Solubility in water due to multiple hydroxyl groups.
  • Melting point and boiling point can vary based on the degree of substitution on the sugar moiety.

Chemical Properties

Chemical properties include:

  • Stability under acidic or basic conditions.
  • Reactivity towards nucleophiles due to electrophilic sites on the carbon backbone.

Relevant analyses such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) can provide insights into its structural characteristics.

Applications

Scientific Uses

This compound has potential applications in various fields:

  1. Pharmaceuticals: As a chiral building block in drug synthesis.
  2. Food Industry: As a preservative or flavoring agent due to its natural origin.
  3. Biochemical Research: Studying enzymatic pathways involving carbohydrate metabolism.

Properties

Product Name

[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4Z,6Z,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-9,13-dimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid

IUPAC Name

[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4Z,6Z,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-9,13-dimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid

Molecular Formula

C56H91NO25

Molecular Weight

1178.3 g/mol

InChI

InChI=1S/C52H85NO19.C4H6O6/c1-15-38-35(26-64-51-48(63-14)47(62-13)46(31(7)67-51)70-39(58)22-27(2)3)18-16-17-19-36(56)28(4)23-34(20-21-54)44(29(5)37(57)24-40(59)69-38)72-50-43(60)42(53(11)12)45(30(6)66-50)71-41-25-52(10,61)49(32(8)65-41)68-33(9)55;5-1(3(7)8)2(6)4(9)10/h16-19,21,27-32,34-35,37-38,41-51,57,60-61H,15,20,22-26H2,1-14H3;1-2,5-6H,(H,7,8)(H,9,10)/b18-16-,19-17-;/t28-,29+,30-,31-,32+,34+,35-,37-,38-,41+,42-,43-,44-,45-,46-,47-,48-,49+,50-,51-,52-;1-,2-/m11/s1

InChI Key

DAYNJDOYBLKHMJ-LGYKFTPHSA-N

Canonical SMILES

CCC1C(C=CC=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)COC4C(C(C(C(O4)C)OC(=O)CC(C)C)OC)OC.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC[C@@H]1[C@H](/C=C\C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)OC(=O)CC(C)C)OC)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.